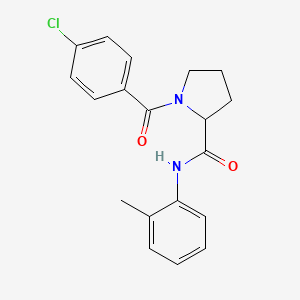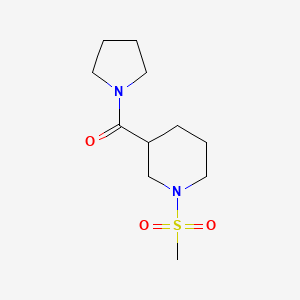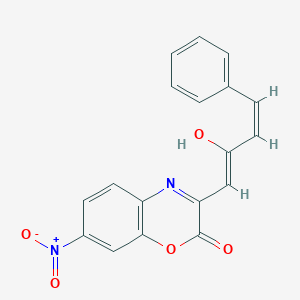
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in various types of lymphoma. ITK and TXK are involved in the regulation of T-cell receptor signaling, which is important for the activation and proliferation of T-cells in autoimmune diseases. By inhibiting these kinases, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical models of lymphoma and leukemia. In addition, this compound has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, ITK, and TXK kinases. This selectivity reduces the risk of off-target effects and toxicity, making this compound a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy in vivo. Additionally, the optimal dosing and treatment regimen of this compound in humans are still under investigation.
Orientations Futures
There are several future directions for the development of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is the investigation of this compound in other types of cancer and autoimmune diseases. Additionally, the optimization of the dosing and treatment regimen of this compound in humans is an important future direction. Finally, the development of analogs of this compound with improved solubility and pharmacokinetic properties is another potential direction for the future development of this compound.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves a multi-step process that starts with the preparation of 2-fluoro-5-nitrobenzoic acid. The nitro group is then reduced to an amine, which is further protected with a tetrahydro-2-furanylmethyl group. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the sulfonamide group is added through a coupling reaction. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of various signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. In vivo studies have demonstrated that this compound exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia. Additionally, this compound has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-fluoro-N-(oxolan-2-ylmethyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-16-7-6-14(25(22,23)20-8-2-1-3-9-20)11-15(16)17(21)19-12-13-5-4-10-24-13/h6-7,11,13H,1-5,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVLMFGKTBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)


